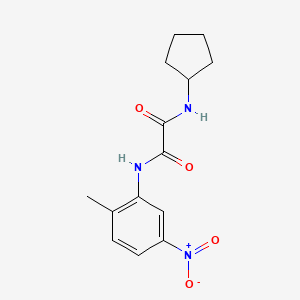

N1-cyclopentyl-N2-(2-methyl-5-nitrophenyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-cyclopentyl-N2-(2-methyl-5-nitrophenyl)oxalamide, also known as CPON, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and drug discovery. CPON is a derivative of oxalamide, which is a class of organic compounds that have been extensively studied for their diverse biological activities.

Applications De Recherche Scientifique

Green Solvent Applications

N1-cyclopentyl-N2-(2-methyl-5-nitrophenyl)oxalamide: has been identified as a potential green solvent. Its properties such as dielectric constant, solubility parameters, and solvent miscibility make it a candidate for replacing more toxic polar aprotic solvents in various chemical processes .

Organic Synthesis

The compound’s stability and low reactivity under a range of conditions allow it to be used in organic synthesis, particularly in reactions where conventional solvents might pose environmental or health risks .

Pharmaceutical Industry

In the pharmaceutical sector, this compound could be utilized as a solvent in the manufacturing of active pharmaceutical ingredients (APIs), where the reduction of hazardous solvent use is a critical goal .

Membrane Science

The unique solvent properties of N1-cyclopentyl-N2-(2-methyl-5-nitrophenyl)oxalamide may find applications in membrane science, especially in processes where the use of traditional toxic solvents is unavoidable .

Catalysis

Catalytic processes often require specific solvent properties for optimal reactions. This compound’s characteristics may enhance the efficiency of catalytic systems and reduce the environmental footprint of these processes .

Biphasic Reactions

Due to its specific solubility parameters, N1-cyclopentyl-N2-(2-methyl-5-nitrophenyl)oxalamide could be an excellent medium for biphasic reactions, which are essential in various industrial chemical processes .

Oxidation Reactions

The compound’s chemical stability makes it suitable for oxidation reactions, which are fundamental in organic chemistry and industrial applications .

Radical Reactions

Radical reactions require solvents that do not interfere with the reactive intermediates. The inert nature of N1-cyclopentyl-N2-(2-methyl-5-nitrophenyl)oxalamide could make it a valuable solvent for these sensitive reactions .

Mécanisme D'action

Propriétés

IUPAC Name |

N-cyclopentyl-N'-(2-methyl-5-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4/c1-9-6-7-11(17(20)21)8-12(9)16-14(19)13(18)15-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,15,18)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCPWHLIDLSDUBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B2857953.png)

![5-[(4-Iodophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2857954.png)

![N-([2,3'-bifuran]-5-ylmethyl)thiophene-3-carboxamide](/img/structure/B2857959.png)

![2-[4,4-Difluoro-1-(3-methylphenyl)cyclohexyl]acetic acid](/img/structure/B2857966.png)

![2-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)thiazolo[4,5-c]pyridine](/img/structure/B2857968.png)

![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2857969.png)

![4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2857976.png)